molecular formula C13H18N2O2 B1586797 Methyl 4-(4-methylpiperazin-1-yl)benzoate CAS No. 354813-14-2

Methyl 4-(4-methylpiperazin-1-yl)benzoate

Katalognummer: B1586797
CAS-Nummer: 354813-14-2
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: LXCXOZWVDWCOCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(4-methylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C14H20N2O2. It is a derivative of benzoic acid and piperazine, characterized by the presence of a methyl ester group and a methylpiperazine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methylpiperazin-1-yl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent. The reaction is carried out in a suitable solvent, and the product is purified through nanofiltration and centrifugal filtration .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Synthesis

Methyl 4-(4-methylpiperazin-1-yl)benzoate is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it serves as a precursor for the synthesis of Imatinib, a well-known tyrosine kinase inhibitor used in cancer treatment, particularly for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . The compound's structural attributes facilitate modifications that enhance the pharmacological profile of resultant drugs.

1.2 Medicinal Chemistry

The compound's piperazine moiety contributes to its biological activity, making it a valuable scaffold for designing new therapeutic agents. Research indicates that derivatives of this compound exhibit varied pharmacological effects, including anti-inflammatory and analgesic properties, which are critical in developing pain management therapies.

Synthetic Methods

2.1 Preparation Techniques

The synthesis of this compound typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of acid-binding agents. This method is efficient for producing high yields of the desired compound while maintaining purity through techniques such as nanofiltration and centrifugal filtration .

2.2 Reaction Pathways

The compound can undergo various chemical reactions:

  • Oxidation : Converts methyl groups to carboxylic acids.
  • Reduction : Reduces ester groups to alcohols.
  • Substitution : Facilitates nucleophilic substitutions on the piperazine ring.

Case Studies and Research Findings

3.1 Case Study: Imatinib Synthesis

In a study focusing on Imatinib synthesis, this compound was identified as a crucial intermediate that significantly improved the efficiency of the overall synthetic route. The study highlighted how modifications to this compound could lead to enhanced bioavailability and reduced side effects in therapeutic applications .

3.2 Research on Biological Activity

Research conducted by Koroleva et al. (2012) demonstrated that derivatives of this compound exhibited promising anti-cancer activity in vitro. The study emphasized the importance of structural variations in optimizing therapeutic efficacy against specific cancer cell lines.

Summary Table of Applications and Properties

Application AreaDetailsReferences
Drug SynthesisIntermediate for Imatinib
Medicinal ChemistryScaffold for anti-inflammatory agents
Synthetic MethodsReaction with 4-(chloromethyl)benzoic acid
Biological ActivityAnti-cancer properties in vitro

Wirkmechanismus

The mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with various biological targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

  • 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde
  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
  • 4-(4-Methylpiperazin-1-yl)methylbenzyl alcohol

Comparison: Methyl 4-(4-methylpiperazin-1-yl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, the ester group makes it more susceptible to hydrolysis compared to the aldehyde or acid derivatives .

Biologische Aktivität

Methyl 4-(4-methylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies and findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is crucial for its biological activity. The presence of the methyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. The compound's molecular formula is C12H16N2O2C_{12}H_{16}N_2O_2, and it is classified under piperazine derivatives.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The compound acts as a biochemical probe, influencing enzyme activities and protein interactions. It has been linked to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Apoptosis Induction : By triggering apoptotic pathways, it reduces tumor viability. The induction of DNA damage through oxidative stress mechanisms has also been observed in related compounds .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound exhibit varied absorption and distribution profiles. Understanding these parameters is essential for optimizing therapeutic efficacy and minimizing toxicity.

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Anticancer Efficacy : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimalarial Activity : Analogous compounds with piperazine moieties have shown effectiveness against chloroquine-resistant malaria strains, suggesting that this compound may share similar properties .
  • Neuropharmacological Effects : Molecular docking studies indicate favorable binding affinities to neurotransmitter receptors, supporting its potential use in treating anxiety and depression-related disorders.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in tumor cells
AntimicrobialPotential activity against various pathogens
Local AnestheticComparable effects to established anesthetics
NeuropharmacologicalModulates neurotransmitter systems

Eigenschaften

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12-5-3-11(4-6-12)13(16)17-2/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCXOZWVDWCOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363014
Record name Methyl 4-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354813-14-2
Record name Methyl 4-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Fluorobenzoic acid methyl ester (34 mmol), 1-methyl-piperazine (75 mmol) and potassium carbonate (34 mmol) are suspended in acetonitrile (30 ml) and stirred under reflux for three days. After evaporation of the solvent, the residue is dissolved in water and extracted three times with ethyl acetate. The extract is dried over sodium sulfate and evaporated. The residue is purified by flash chromatography on silica gel with (CH2Cl2/MeOH=95:5) as mobile phase. The product containing fractions are combined and evaporated. The residue is suspended in diethylether/pentane and the solid filtered of and dried (vacuum). A pale yellow powder with mp. 117-119° C., Rf=0.20 (CH2Cl2/MeOH=95:5) is obtained.
Quantity
34 mmol
Type
reactant
Reaction Step One
Quantity
75 mmol
Type
reactant
Reaction Step Two
Quantity
34 mmol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 1-methyl-piperazine (1.3 g, 1.2 mmol) and 4-fluoro benzoic acid methyl ester (500 mg, 0.32 mmol) was stirred with heating at 120° C. for 20 hrs. Cold water then added, filtered the solid precipitated to afford 124 mg (16.4% yield) of 4-(4-methyl-piperazin-1-yl)-benzoic acid methyl ester. 1H NMR (CDCl3): δ 8.0 (d, 2H), 6.9 (d, 2H), 3.9 (s, 3H), 3.4 (t, 4H), 2.6 (t, 4H), 2.4 (s, 3H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4-methylpiperazin-1-yl)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.